molecular formula C9H8F2O B1304705 2',3'-Difluoro-4'-methylacetophenone CAS No. 261763-30-8

2',3'-Difluoro-4'-methylacetophenone

Cat. No. B1304705
M. Wt: 170.16 g/mol
InChI Key: PIYDLEQMYRPHPO-UHFFFAOYSA-N
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Description

2',3'-Difluoro-4'-methylacetophenone is a chemical compound that belongs to the family of acetophenones, which are characterized by a carbonyl group attached to a phenyl ring. The presence of fluorine atoms and a methyl group in the structure can significantly influence the physical and chemical properties of the compound, as well as its reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of difluoroacetophenone derivatives can be achieved through various methods. For instance, the synthesis of 4-(2',4'-difluorophenyl) acetophenone, a related compound, has been successfully carried out using cross-coupling reactions. This method involves the reaction of 2',4'-difluorophenylboronic acid with 4-bromoacetophenone mediated by a Pd(II) complex, resulting in high yields and demonstrating practicality for industrial applications . Another synthesis approach for a similar compound, 4-ethoxy-2,3-difluoroacetophenone, utilizes the Friedel-Crafts reaction, indicating the versatility of synthetic methods for difluoroacetophenone derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of difluoroacetophenone derivatives have been extensively studied. For example, the molecular structure, spectroscopic characteristics, and electronic properties of 2,4-difluoroacetophenone have been analyzed using various techniques such as FTIR, FT-Raman, NMR, and UV-Vis spectroscopy. Density functional theory (DFT) calculations have provided insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis, polarizability, and hyperpolarizability . These studies are crucial for understanding the behavior of difluoroacetophenone compounds under different conditions and for predicting their reactivity.

Chemical Reactions Analysis

Difluoroacetophenone derivatives can undergo a range of chemical reactions, expanding their utility in synthetic chemistry. For instance, 2-(trifluoroacetyl)chromones, which share a similar acetyl group with difluoroacetophenones, have been shown to react with diamines to produce various heterocyclic compounds. These reactions proceed with good yields and demonstrate the potential of difluoroacetophenone derivatives to serve as precursors for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroacetophenone derivatives are influenced by the presence of fluorine atoms and substituents on the phenyl ring. The introduction of fluorine atoms can increase the compound's lipophilicity and stability, making it more resistant to metabolic degradation. This can be particularly advantageous in the development of pharmaceuticals where increased bioavailability and longer half-life are desired. The spectroscopic analysis of these compounds provides valuable information about their stability, reactivity, and potential interactions with other molecules .

Scientific Research Applications

  • Synthesis of Novel Compounds

    • The synthesis of various ketones, including derivatives of acetophenone, plays a significant role in the discovery of new chemical entities. 2',3'-Difluoro-4'-methylacetophenone, through its unique structural properties, can be a precursor in the synthesis of novel compounds. For instance, a study demonstrates the synthesis of 2-Hydroxy-6-Methylacetophenone as an exocrine compound in certain ant species, highlighting the potential of similar acetophenones in synthesizing new natural product analogs (Jones, Blum, & Fales, 1981).
  • Catalytic Applications

    • Ruthenium complexes have been found to effectively catalyze the addition of aromatic C–H bonds of acetophenones to olefins. This suggests that 2',3'-Difluoro-4'-methylacetophenone could be involved in similar catalytic processes, potentially leading to efficient and selective chemical transformations (Kakiuchi et al., 1995).
  • Electrochemical Studies

    • Electrochemical behavior of similar acetophenones, such as 4-trifluoromethylacetophenone, has been studied, suggesting that 2',3'-Difluoro-4'-methylacetophenone could exhibit interesting electrochemical properties. These properties can be explored for potential applications in electrochemical sensors or as intermediates in electrochemical reactions (Liotier, Mousset, & Mousty, 1995).
  • Formation Mechanisms in Organic Chemistry

    • Understanding the formation mechanisms of similar compounds, like p-methylacetophenone from citral, can provide insights into the reactivity and transformation pathways of 2',3'-Difluoro-4'-methylacetophenone. Such studies help in deciphering complex organic reaction mechanisms and their implications in synthetic chemistry (Ueno, Masuda, & Ho, 2004).
  • Structural and Thermodynamic Studies

    • Structural analysis and thermodynamic properties of acetophenone derivatives provide essential data for understanding their physical, chemical, and biological behaviors. Studies on the crystal structure and calorimetric properties of methylacetophenones can be extrapolated to predict the behavior of 2',3'-Difluoro-4'-methylacetophenone in various conditions (Chattopadhyay et al., 2012; Amaral & Silva, 2013).
  • Spectroscopic Behavior

    • The study of radical cation spectroscopy of substituted alkyl phenyl ketones can shed light on the electronic properties of 2',3'-Difluoro-4'-methylacetophenone, which is crucial for its potential applications in various fields like materials science and photophysics (Bohinski et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with the compound are P261, P271, and P280 .

properties

IUPAC Name

1-(2,3-difluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDLEQMYRPHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378899
Record name 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Difluoro-4'-methylacetophenone

CAS RN

261763-30-8
Record name 1-(2,3-Difluoro-4-methylphenyl)ethanone
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Record name 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-Difluoro-4'-methylacetophenone
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